molecular formula C10H12FNO B2705578 2-(Cyclopropylmethoxy)-5-fluoroaniline CAS No. 937596-77-5

2-(Cyclopropylmethoxy)-5-fluoroaniline

Cat. No. B2705578
CAS RN: 937596-77-5
M. Wt: 181.21
InChI Key: GEAFMMIPUICTNG-UHFFFAOYSA-N
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Description

The description of a chemical compound typically includes its molecular formula, structure, and other identifiers such as CAS number, IUPAC name, and common names. It may also include the compound’s appearance and odor .


Synthesis Analysis

Synthesis analysis involves understanding the methods used to create the compound. This could involve various chemical reactions, catalysts, and conditions .


Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in the compound. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves understanding how the compound reacts with other substances. It includes studying the reaction conditions, products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and various spectroscopic properties. Techniques like thermal analysis and dynamic mechanical analysis can be used .

Scientific Research Applications

Oligonucleotide Synthesis

Phosphoramidites are building blocks used in chemical synthesis of oligonucleotides . Automated oligo synthesizers complete sequential chemical reactions using phosphoramidites to produce the nucleotide chains of synthetic oligos . One advantage of synthesizing oligonucleotides chemically is that modifications or labeling of the building blocks necessary for final oligo function can be introduced easily . The 2-(cyclopropylmethoxy)phenyl group could potentially be used as a modification in this context.

Diagnostic Assays

The 2-(cyclopropylmethoxy)phenyl group could potentially be used in the synthesis of DNA or RNA oligos for diagnostic assays . The unique properties of this group might contribute to the specificity or sensitivity of these assays.

Therapeutic Applications

The 2-(cyclopropylmethoxy)phenyl group could potentially be used in the synthesis of antisense oligos and siRNAs for therapeutic applications . Antisense oligos and siRNAs are powerful tools for silencing gene expression, and the unique properties of this group might enhance their effectiveness.

Safety and Hazards

This involves understanding the toxicity, flammability, and environmental impact of the compound. Material safety data sheets (MSDS) are a good source of this information .

Future Directions

Future directions could involve potential applications of the compound, areas of research that need further exploration, and upcoming methods of synthesis .

properties

IUPAC Name

2-(cyclopropylmethoxy)-5-fluoroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO/c11-8-3-4-10(9(12)5-8)13-6-7-1-2-7/h3-5,7H,1-2,6,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEAFMMIPUICTNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=C(C=C(C=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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